molecular formula C10H15NO B041625 N-Benzyl-N-methylethanolamine CAS No. 101-98-4

N-Benzyl-N-methylethanolamine

Cat. No. B041625
CAS RN: 101-98-4
M. Wt: 165.23 g/mol
InChI Key: WOUANPHGFPAJCA-UHFFFAOYSA-N
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Patent
US07728144B2

Procedure details

To a 3-necked 2-L flask was added N-benzyl-N-methylethanolamine (30.5 g, 0.182 mol), DCM (0.5 L), DIPEA (95 mL, 0.546 mol) and DMSO (41 mL, 0.728 mol). Using an ice bath, the mixture was cooled to about −10° C. and sulfur trioxide pyridine-complex (87 g, 0.546 mol) was added in 4 portions over 5 minute intervals. The reaction was stirred at −10° C. for 2 hours. Before removing the ice-bath, the reaction was quenched by adding water (0.5 L). The aqueous layer was separated and the organic layer was washed with water (0.5 L) and brine (0.5 L) and then dried over MgSO4 and filtered to provide the title compound which was used without further purification.
Quantity
30.5 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH3:12])[CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCN(C(C)C)C(C)C.CS(C)=O.N1C=CC=CC=1.S(=O)(=O)=O>C(Cl)Cl>[CH2:1]([N:8]([CH2:9][CH:10]=[O:11])[CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCO)C
Name
Quantity
95 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
41 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
87 g
Type
reactant
Smiles
N1=CC=CC=C1.S(=O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −10° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Before removing the ice-bath
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (0.5 L)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
the organic layer was washed with water (0.5 L) and brine (0.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.